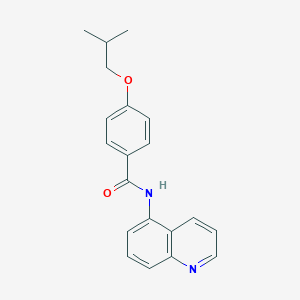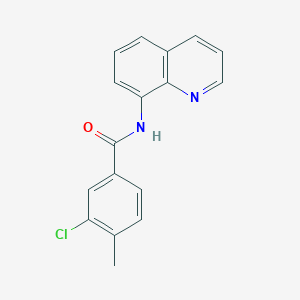![molecular formula C27H28ClN3O3 B244446 N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244446.png)
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide, also known as BRL-15572, is a small molecule antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists are a class of drugs that have been investigated for their potential use in the treatment of sleep disorders, anxiety, and addiction. BRL-15572 is a selective antagonist of the orexin-1 receptor, which means it binds to and blocks the activity of this receptor without affecting other receptors in the brain.
Mécanisme D'action
The orexin-1 receptor is a G protein-coupled receptor that is primarily expressed in the brain. The activation of the orexin-1 receptor by its natural ligands, orexin-A and orexin-B, promotes wakefulness, arousal, and feeding behavior. Antagonists of the orexin-1 receptor, such as N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide, block the activity of this receptor and can therefore promote sleep, reduce anxiety, and decrease food intake.
Biochemical and Physiological Effects:
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been shown to have several biochemical and physiological effects in preclinical studies. For example, N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been shown to decrease wakefulness and increase sleep in rats. N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has also been shown to reduce anxiety-like behavior in mice and to decrease food intake in rats. These effects are consistent with the known role of the orexin-1 receptor in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide in lab experiments is its selectivity for the orexin-1 receptor. This means that N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide can be used to investigate the specific role of this receptor in various physiological and behavioral processes without affecting other receptors in the brain. One limitation of using N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide is that it is a small molecule antagonist and therefore has limited blood-brain barrier penetration. This means that higher doses of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide may be required to achieve therapeutic effects in vivo.
Orientations Futures
There are several potential future directions for research on N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide and orexin-1 receptor antagonists. One direction is to investigate the potential use of these drugs in the treatment of sleep disorders, anxiety, and addiction in humans. Another direction is to investigate the role of the orexin-1 receptor in other physiological and behavioral processes, such as pain perception and learning and memory. Finally, future research could focus on the development of more potent and selective orexin-1 receptor antagonists with improved blood-brain barrier penetration and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide involves several steps, including the reaction of 3-chloro-4-aminobenzonitrile with 4-(4-propoxybenzoyl)piperazine in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base to form the final product, N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide. The synthesis of N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been described in detail in several scientific publications.
Applications De Recherche Scientifique
N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been used in several scientific studies to investigate the role of the orexin-1 receptor in various physiological and behavioral processes. For example, N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has been used to investigate the role of the orexin-1 receptor in the regulation of sleep and wakefulness, stress and anxiety, addiction, and feeding behavior. N-{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-YL]phenyl}benzamide has also been used in preclinical studies to evaluate its potential as a therapeutic agent for the treatment of these disorders.
Propriétés
Formule moléculaire |
C27H28ClN3O3 |
|---|---|
Poids moléculaire |
478 g/mol |
Nom IUPAC |
N-[3-chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H28ClN3O3/c1-2-18-34-23-11-8-21(9-12-23)27(33)31-16-14-30(15-17-31)25-13-10-22(19-24(25)28)29-26(32)20-6-4-3-5-7-20/h3-13,19H,2,14-18H2,1H3,(H,29,32) |
Clé InChI |
BNRQWDKKLGLBAY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244363.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B244367.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)





